

Improving aqueous solubility of 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea

CAS No.: 13208-56-5

Cat. No.: B3366131

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Technical Support Center: Solubility Optimization for **1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea**

Case ID: SOL-UR-13208 Compound Class: N,N'-Diarylurea Primary Application: Kinase Inhibition / Urease Inhibition Scaffolds Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are encountering solubility challenges with **1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea** (CAS: 13208-56-5).[1][2] This is a common bottleneck for diarylurea scaffolds. The molecule's poor aqueous solubility is thermodynamically driven by two factors:

- High Crystal Lattice Energy: The urea motif () creates a rigid, planar hydrogen-bonding network (intermolecular N-H[1][2]...O=C and N-H[3][4]...O-NO interactions) that resists dissolution.[1][2]

- High Lipophilicity: The chlorophenyl and nitrophenyl rings drive the LogP > 3.5, making the energetic cost of cavity formation in water prohibitive.

This guide provides a validated troubleshooting framework to transition this compound from a solid powder to a bio-relevant solution.

Module 1: Diagnostic & Baseline Characterization

Start here to define the physicochemical barrier.

Q: Why does the compound dissolve in DMSO but precipitate immediately upon adding water?

A: This is the "Solvent Shift" phenomenon.

- Mechanism: DMSO is a strong hydrogen bond acceptor (S=O) that disrupts the intermolecular urea-urea bonds in the crystal lattice.[2] However, when you add water (a highly polar, H-bond networked solvent), the hydrophobic effect dominates. The water molecules reorganize to minimize contact with the hydrophobic phenyl rings, forcing the compound molecules to aggregate and re-crystallize.
- Diagnostic Step: Check the precipitate under a polarized light microscope.
 - Birefringence (glowing crystals):[2] Indicates crystallization (thermodynamic stability).[2]
 - Amorphous clumps:[1] Indicates rapid precipitation (kinetic trapping).[2]

Q: Can I use salt formation to improve solubility? A:No. Do not attempt standard salt formation.

- Reasoning: The urea nitrogens are non-basic (delocalized lone pairs). The nitro and chloro groups are non-ionizable in the physiological pH range (1–8). Using strong acids (HCl) may hydrolyze the urea linkage rather than forming a stable salt.

Module 2: In Vitro Assay Formulation (Low Throughput)

For cell-based assays or enzymatic screens (Concentration < 100 µM).

Q: What is the recommended solvent system for stock solutions? A:

- Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[2]
- Solubility Limit: ~50–100 mg/mL (estimated based on structural analogs like Sorafenib).[2]
- Storage: Store at -20°C. Note: Repeated freeze-thaw cycles can induce micro-precipitation. [1][2] Aliquot stocks immediately.

Q: How do I prevent "crashing out" when diluting into cell culture media? A: Use the "Intermediate Dilution" method to prevent local high-concentration shock.[1][2]

Protocol: The Step-Down Dilution

- Prepare 1000x Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
- Prepare 10x Intermediate: Dilute the 1000x stock 1:100 into a surfactant-containing vehicle (not pure water).
 - Vehicle: PBS + 0.5% Tween 80 (or 0.5% Methylcellulose).[2]
 - Result: This creates a meta-stable micellar suspension.[1][2]
- Final Dosing: Dilute the 10x Intermediate 1:10 into the cell culture media.
 - Final DMSO conc: 0.1% (Safe for most cells).[2]

Table 1: Surfactant Compatibility Screen

Surfactant	Conc. Range	Suitability	Mechanism
Tween 80	0.1% - 1.0%	High	Steric stabilization of hydrophobic cores.[1][2]
SDS	0.1% - 0.5%	Medium	Ionic repulsion; risk of cell toxicity.[1][2]
Pluronic F-68	0.05% - 0.2%	High	Excellent for cell culture; low toxicity.[1][2]

| Cremophor EL | 0.5% - 1.0% | Low | High viscosity; interferes with some kinase assays.[1][2] |

Module 3: Advanced Formulation (In Vivo / High Concentration)

For animal studies requiring doses > 10 mg/kg.[2]

Q: Simple suspensions aren't giving me exposure. How do I increase bioavailability? A: You must bypass the crystal lattice energy using Amorphous Solid Dispersions (ASD) or Complexation.

Strategy A: Cyclodextrin Complexation

Diarylureas fit well into the hydrophobic cavity of

-Cyclodextrins.[1][2]

Protocol: HP-

-CD Complexation

- Vehicle: 20% (w/v) Hydroxypropyl-
 - Cyclodextrin (HP-
 - CD) in water.[1][2]
- Process:
 - Add excess compound to the vehicle.
 - Autoclave (121°C for 20 min) or Sonicate (60°C for 1 hour).[2] Heat is critical to break the urea H-bonds and allow entry into the CD cavity.[1][2]
 - Filter through 0.45 µm filter to remove uncomplexed solid.
- Validation: Analyze filtrate by HPLC. Expect 10–50 fold solubility increase over water.

Strategy B: Solid Dispersion (Spray Drying / Solvent Evaporation)

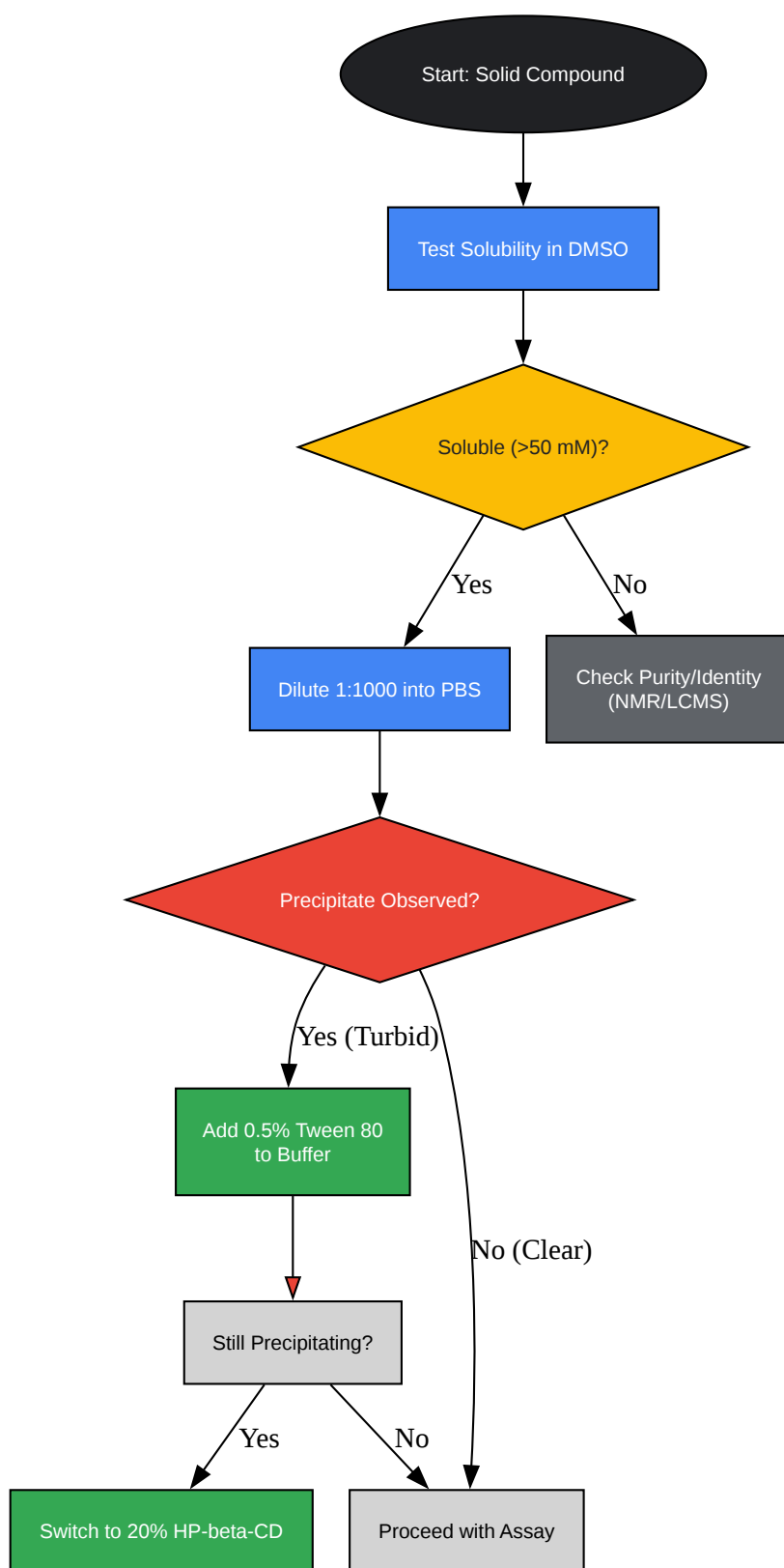
If liquid formulation fails, create an amorphous solid.

- Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.[1][2]
- Ratio: 1:3 (Drug:Polymer).[2]
- Solvent: Acetone/Ethanol (1:1).
- Method: Dissolve both drug and polymer in solvent, then remove solvent rapidly (Rotavap or Spray Dry).
- Mechanism: The polymer chains mechanically prevent the urea molecules from re-aligning into their stable crystal lattice.

Module 4: Visualization & Logic Mapping

Workflow 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.



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Caption: Decision matrix for selecting the appropriate solubilization strategy based on visual observation of precipitation.

Module 5: Frequently Asked Questions (Troubleshooting)

Q: The solution turned yellow after heating. Is the compound degrading? A: Likely No, but verify.

- Cause: Nitro-aromatic compounds often exhibit charge-transfer complexation or slight color shifts in basic or heated solutions.[1][2]
- Verification: Run an LC-MS. If the molecular weight peak (M+H or M-H) is intact and no new peaks (>5%) appear, the color change is a solvatochromic effect, not degradation.

Q: Can I use DMSO for animal studies? A: Limit it.

- Max Volume: < 5% of total injection volume for IV; < 10% for IP/Oral.
- Toxicity: High DMSO causes hemolysis and tissue necrosis. Always use the Cyclodextrin or Tween protocols (Module 3) to minimize DMSO content in the final dose.

Q: My IC50 values vary wildly between experiments. Why? A: This is a classic symptom of Micro-Precipitation.

- If the compound is on the verge of crashing out, slight temperature changes or pipetting errors can reduce the effective concentration in the well.
- Fix: Measure the actual concentration in the assay buffer using HPLC after the experiment (spin down the plate, analyze supernatant).

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